4-Piperidin-3-ylmethyl-phenol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Piperidin-3-ylmethyl-phenol hydrochloride: is a chemical compound with the molecular formula C12H17NO·HCl and a molecular weight of 227.73 g/mol . It is commonly used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Piperidin-3-ylmethyl-phenol hydrochloride typically involves the reaction of 4-hydroxybenzyl chloride with 3-piperidinemethanol under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide or dimethyl sulfoxide with a base like potassium carbonate or sodium hydroxide . The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-Piperidin-3-ylmethyl-phenol hydrochloride can undergo oxidation reactions, typically using oxidizing agents like or .
Reduction: Reduction reactions can be performed using reducing agents such as or .
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenolic hydroxyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced phenolic compounds.
Substitution: Formation of substituted phenolic derivatives.
Scientific Research Applications
4-Piperidin-3-ylmethyl-phenol hydrochloride is widely used in scientific research, particularly in the fields of chemistry , biology , medicine , and industry . In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is used in the study of enzyme inhibition and receptor binding . In industry, it is used in the development of pharmaceuticals and biochemical assays .
Mechanism of Action
The mechanism of action of 4-Piperidin-3-ylmethyl-phenol hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors . It can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
- 4-Piperidin-3-ylmethyl-phenol
- 4-Hydroxybenzyl chloride
- 3-Piperidinemethanol
Comparison: 4-Piperidin-3-ylmethyl-phenol hydrochloride is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Compared to similar compounds, it has a higher affinity for certain enzymes and receptors, making it more effective in specific biochemical applications.
Properties
IUPAC Name |
4-(piperidin-3-ylmethyl)phenol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c14-12-5-3-10(4-6-12)8-11-2-1-7-13-9-11;/h3-6,11,13-14H,1-2,7-9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNBTANOZQDYOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC2=CC=C(C=C2)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588808 |
Source
|
Record name | 4-[(Piperidin-3-yl)methyl]phenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1170102-51-8 |
Source
|
Record name | 4-[(Piperidin-3-yl)methyl]phenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Piperidin-3-ylmethyl-phenol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.